3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane
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Overview
Description
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane is a compound that features a unique combination of a 1,2,4-oxadiazole ring and a bicyclic azabicycloheptane structure. The 1,2,4-oxadiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry . The azabicycloheptane moiety adds rigidity and structural complexity, making this compound an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors. One common method involves the reaction of a nitrile with an amidoxime under acidic conditions to form the 1,2,4-oxadiazole ring . The azabicycloheptane structure can be introduced through a series of cyclization and rearrangement reactions involving suitable starting materials such as norbornene derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the oxadiazole ring or the azabicycloheptane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Acidic or basic catalysts to facilitate cyclization and rearrangement reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives with additional functional groups, while reduction can yield partially or fully reduced oxadiazole rings .
Scientific Research Applications
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The azabicycloheptane moiety may contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoic acid: Shares the oxadiazole ring but has a different structural framework.
1,2,4-oxadiazole-derived polynitro energetic compounds: Similar in having the oxadiazole ring but differ in their energetic properties and applications.
Uniqueness
3-(3-methyl-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.1]heptane is unique due to the combination of the oxadiazole ring and the azabicycloheptane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
150408-36-9 |
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Molecular Formula |
C9H13N3O |
Molecular Weight |
179.2 |
Purity |
95 |
Origin of Product |
United States |
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